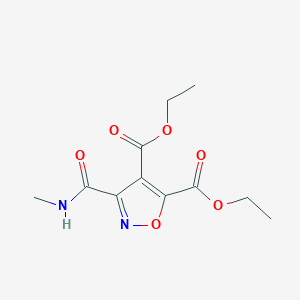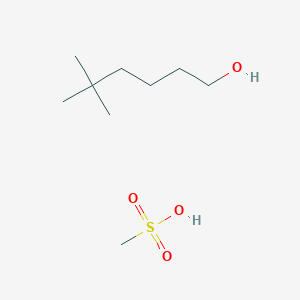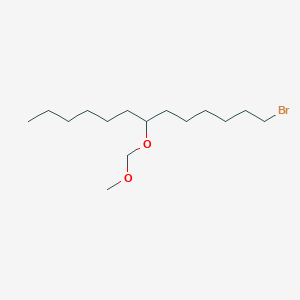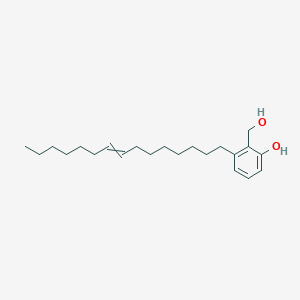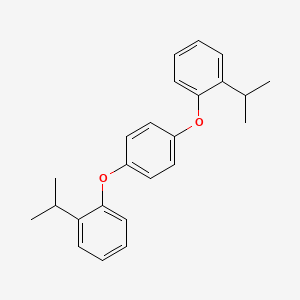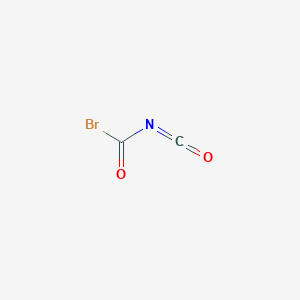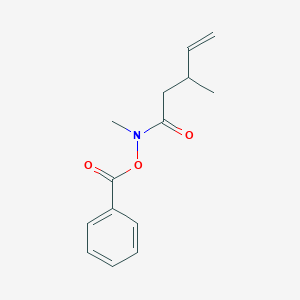![molecular formula C10H22OSi B12563598 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol CAS No. 143422-91-7](/img/structure/B12563598.png)
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a 2-methylprop-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylprop-2-en-1-ol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism by which 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl(dimethyl)silyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 2-methylprop-2-en-1-ol backbone.
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of silyl ethers.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyloxy group attached to an acetaldehyde moiety.
Uniqueness
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is unique due to its combination of a silyl protecting group with an enol structure, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
属性
CAS 编号 |
143422-91-7 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-9(7-11)8-12(5,6)10(2,3)4/h8,11H,7H2,1-6H3 |
InChI 键 |
MYVANWTUTDGUMP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C[Si](C)(C)C(C)(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
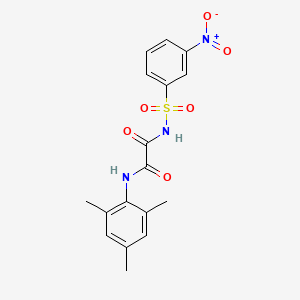
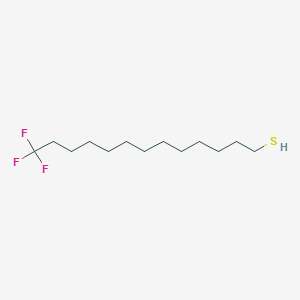
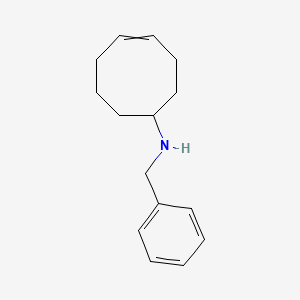
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

